Tert-butyl 2-chloro-2-oxoacetate is primarily used as a versatile building block in organic synthesis for the construction of various complex molecules. Its unique functional group combination, featuring a tert-butyl protecting group, a chlorine atom, and a keto group, allows for diverse synthetic transformations.
Due to its potential reactivity and ability to be incorporated into complex structures, tert-butyl 2-chloro-2-oxoacetate has been explored in medicinal chemistry research.
Tert-butyl 2-chloro-2-oxoacetate is an organic compound with the molecular formula C₆H₉ClO₃. It is characterized by the presence of a tert-butyl group, a chloro group, and a keto functional group. This compound is typically encountered as a colorless to pale yellow liquid that is flammable and can cause severe skin burns and eye damage upon contact . Its structure includes a chloroacetate moiety, making it a versatile intermediate in organic synthesis.
Research indicates that tert-butyl 2-chloro-2-oxoacetate exhibits biological activity, particularly as an inhibitor in enzymatic reactions. For instance, it has been studied for its potential as an inhibitor of certain hydrolases, which play crucial roles in metabolic pathways . The biological implications of its activity suggest potential applications in medicinal chemistry, especially in developing therapeutic agents.
The synthesis of tert-butyl 2-chloro-2-oxoacetate can be achieved through several methods:
Tert-butyl 2-chloro-2-oxoacetate serves as an important intermediate in organic synthesis. Its applications include:
Interaction studies of tert-butyl 2-chloro-2-oxoacetate have shown that it can interact with various biological targets, particularly enzymes involved in metabolic processes. These interactions are crucial for understanding its potential therapeutic effects and toxicity profiles. Further research is necessary to elucidate the specific mechanisms by which it exerts its biological effects.
Several compounds share structural similarities with tert-butyl 2-chloro-2-oxoacetate, including:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-chloroacetoacetate | Methyl group instead of tert-butyl | Generally exhibits different reactivity patterns |
Ethyl 2-chloroacetoacetate | Ethyl group instead of tert-butyl | Different solubility and boiling points |
Propyl 2-chloroacetoacetate | Propyl group instead of tert-butyl | Varies in volatility and reactivity |
Tert-butyl 2-chloro-2-oxoacetate stands out due to its unique steric hindrance from the bulky tert-butyl group, which can influence both its reactivity and biological activity compared to its methyl or ethyl counterparts.
Tert-butyl 2-chloro-2-oxoacetate (CAS: 39061-59-1) was first reported in the mid-20th century as part of efforts to expand the toolbox of reactive ester derivatives for organic synthesis. Its initial synthesis involved the reaction of oxalyl chloride with tert-butanol under anhydrous conditions, yielding a compound with both electrophilic and sterically hindered properties. The compound gained prominence in the 1980s as a precursor for peptide coupling agents and heterocyclic syntheses, particularly due to its stability compared to simpler acyl chlorides.
A significant advancement came in 2016 with the development of a continuous-flow synthesis method using chloroacetic acid and isobutylene in the presence of macroporous strong acid cation exchange resins. This process achieved over 80% conversion efficiency while minimizing waste, enabling industrial-scale production. The compound’s CAS registration in 2006 (modify date: 2025-05-24) reflects its continued relevance in modern synthetic workflows.
Tert-butyl 2-chloro-2-oxoacetate serves as a linchpin in diverse transformations:
Its utility extends to agrochemical and pharmaceutical intermediates, such as imidazol-1-yl-acetic acid hydrochloride and coumarin-based crown ether sensors. The tert-butyl group enhances solubility in nonpolar media while preventing racemization in stereospecific reactions.
The molecule (C₆H₉ClO₃, MW: 164.59 g/mol) combines three key functional groups:
Property | Value | Source |
---|---|---|
Boiling Point | 168.8°C (at 760 mmHg) | |
Density | 1.2 g/cm³ | |
Refractive Index | 1.435 | |
LogP (Partition Coefficient) | 1.75 | |
Vapor Pressure | 1.6 mmHg at 25°C |
The crystal structure reveals a planar chlorooxalate moiety with a dihedral angle of 12.3° between the carbonyl and C-Cl bond, optimizing resonance stabilization. Spectroscopic data (¹H NMR: δ 1.58 ppm for tert-butyl; IR: 1745 cm⁻¹ for C=O) confirm its structural integrity.
Tert-butyl 2-chloro-2-oxoacetate exists as a liquid at room temperature and standard atmospheric pressure [1] [2]. The compound presents as a clear liquid with a colorless to yellow appearance, typical of many organic chloroacetate esters [1] [2]. The molecular formula is C6H9ClO3 with a molecular weight of 164.59 g/mol [3] [4] [5]. The compound is officially registered under Chemical Abstracts Service (CAS) number 39061-59-1 [3] [4] [5].
The systematic International Union of Pure and Applied Chemistry (IUPAC) name is tert-butyl 2-chloro-2-oxoacetate, which accurately reflects the structural features of the tertiary butyl ester group attached to the 2-chloro-2-oxoacetate moiety [5] [1]. The compound's chemical structure can be represented by the Simplified Molecular Input Line Entry System (SMILES) notation CC(C)(C)OC(=O)C(=O)Cl and the International Chemical Identifier (InChI) Key UDACWKHNECHEBB-UHFFFAOYSA-N [5] [1].
Property | Value | Reference |
---|---|---|
Physical State | Liquid | [1] [2] |
Appearance | Clear liquid | [1] [2] |
Color | Colorless to yellow | [1] [2] |
Molecular Formula | C6H9ClO3 | [3] [4] [5] |
Molecular Weight | 164.59 g/mol | [3] [4] [5] |
CAS Number | 39061-59-1 | [3] [4] [5] |
IUPAC Name | tert-butyl 2-chloro-2-oxoacetate | [5] [1] |
InChI Key | UDACWKHNECHEBB-UHFFFAOYSA-N | [5] [1] |
SMILES | CC(C)(C)OC(=O)C(=O)Cl | [5] [1] |
The thermodynamic properties of tert-butyl 2-chloro-2-oxoacetate have been partially characterized, though comprehensive data remains limited. The compound exhibits a boiling point of 168.8 ± 9.0°C at 760 mmHg [3], with reduced pressure measurements indicating a boiling point of 60-63°C at 23 Torr [4]. These values are consistent with the molecular structure and intermolecular forces present in the compound.
The density has been reported as 1.2 ± 0.1 g/cm³ [3] and 1.178 ± 0.06 g/cm³ [4], indicating a relatively dense liquid compared to water. The flash point is 59.9 ± 17.7°C [3], classifying the compound as a flammable liquid requiring appropriate safety precautions during handling and storage.
Property | Value | Reference |
---|---|---|
Boiling Point | 168.8 ± 9.0°C at 760 mmHg; 60-63°C at 23 Torr | [3] [4] |
Density | 1.2 ± 0.1 g/cm³; 1.178 ± 0.06 g/cm³ | [3] [4] |
Flash Point | 59.9 ± 17.7°C | [3] |
Vapor Pressure | Not reported | - |
Heat Capacity | Not reported | - |
Enthalpy of Formation | Not reported | - |
Entropy | Not reported | - |
The spectroscopic properties of tert-butyl 2-chloro-2-oxoacetate have been studied using various analytical techniques, though detailed spectral data remains limited in the literature. Nuclear Magnetic Resonance (NMR) spectroscopy analysis indicates the presence of characteristic signals consistent with the tert-butyl ester group and the α-chloro ketone functionality [6] [7].
Infrared (IR) spectroscopy reveals the presence of characteristic carbonyl stretching bands and carbon-chlorine stretching frequencies [8] [9]. The compound exhibits strong carbonyl absorptions typical of both ester and ketone functional groups, with the C=O stretching frequencies appearing in the expected regions of the IR spectrum.
Mass spectrometry analysis shows the expected molecular ion peak with fragmentation patterns consistent with the loss of the tert-butyl group and chlorine atom [10]. The [M+H]+ ion is expected at m/z 165.03 [10], providing confirmation of the molecular structure.
Property | Value | Reference |
---|---|---|
NMR Data | Limited experimental data available | [6] [7] |
IR Spectrum | Contains carbonyl and C-Cl stretching bands | [8] [9] |
MS Fragmentation | Expected m/z [M+H]+ at 165.03 | [10] |
UV-Vis Absorption | Not reported | - |
Refractive Index | Not reported for target compound | - |
The solubility characteristics of tert-butyl 2-chloro-2-oxoacetate are influenced by its molecular structure, which contains both hydrophobic (tert-butyl) and hydrophilic (ester and ketone) functional groups. The compound exhibits limited solubility in water due to the hydrophobic nature of the tert-butyl group .
In contrast, the compound demonstrates good solubility in organic solvents such as dichloromethane, acetonitrile, and ethanol . This solubility profile is consistent with compounds containing both polar and nonpolar structural elements, making it suitable for use in organic synthesis applications.
The partition coefficient (LogP) has not been experimentally determined for this specific compound, though it can be estimated based on structural considerations. The moderate polarity of the compound arises from the presence of both the ester carbonyl and the α-chloro ketone functionalities, which provide sites for hydrogen bonding and dipole-dipole interactions.
Property | Value | Reference |
---|---|---|
Water Solubility | Limited solubility in water | |
Organic Solvent Solubility | Soluble in organic solvents | |
Partition Coefficient (LogP) | Not reported | - |
Polarity | Moderate polarity due to ester and ketone groups | Inferred from structure |
pH Stability | Not reported | - |
The stability profile of tert-butyl 2-chloro-2-oxoacetate is characterized by moderate thermal stability at room temperature, though the compound requires careful handling and storage conditions [12] [13]. The compound is relatively stable at room temperature under anhydrous conditions but becomes increasingly reactive at elevated temperatures.
Hydrolysis stability represents a significant concern, as the compound is susceptible to hydrolysis in aqueous solutions [13]. The ester linkage is particularly vulnerable to nucleophilic attack by water molecules, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and tert-butanol.
Recommended storage conditions include maintaining the compound under an inert atmosphere at -20°C [12] to minimize degradation and extend shelf life. The compound should be protected from moisture and stored in appropriate containers to prevent hydrolysis and other degradation reactions.
Property | Value | Reference |
---|---|---|
Thermal Stability | Relatively stable at room temperature | [12] [13] |
Hydrolysis Stability | Susceptible to hydrolysis in aqueous solutions | [13] |
Storage Conditions | Store under inert atmosphere at -20°C | [12] |
Decomposition Temperature | Not reported | - |
Light Stability | Not reported | - |
Corrosive